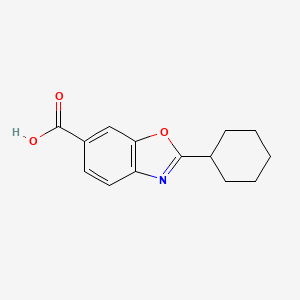

2-Cyclohexyl-1,3-benzoxazole-6-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-cyclohexyl-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTOJZPUDOLWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

PEG-SO3H Catalyzed Synthesis

A highly efficient method involves the use of PEG-SO3H as both catalyst and reaction medium, enabling solvent-free or minimal solvent conditions. The general procedure includes:

- Mixing substituted o-nitrophenols with substituted aldehydes or benzoic acids in a chloroform/dioxane mixture.

- Addition of PEG-SO3H catalyst (approximately 2.1 mmol relative to 10 mmol substrate).

- Heating the mixture at 50–65 °C for 4–6 hours.

- Monitoring the reaction progress by thin-layer chromatography (TLC).

- Post-reaction workup involves washing with ammonia solution to remove catalyst, filtration, and recrystallization from rectified spirits to obtain pure benzoxazole derivatives.

This method has demonstrated high yields (up to 97%) and good selectivity with relatively short reaction times.

Cyanation and Cyclization Using Electrophilic Cyanating Agents

Another advanced approach uses N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a nonhazardous electrophilic cyanating agent:

- Reaction of o-aminophenols with NCTS in the presence of a Lewis acid such as boron trifluoride etherate (BF3·Et2O).

- Use of lithium hexamethyldisilazide (LiHMDS) as a base to facilitate the reaction.

- Typical reaction conditions involve temperatures from 0 °C to room temperature or slightly elevated (up to 60 °C).

- The reaction proceeds via cyclization and cyanation steps, yielding 2-aminobenzoxazole intermediates that can be further functionalized.

Optimization studies show that varying the equivalents of NCTS and BF3·Et2O affects the yield, with best results obtained at 3 equivalents of BF3·Et2O and NCTS at 3 equivalents, achieving good conversion rates.

Industrial Scale Considerations

- Large-scale synthesis employs optimized temperature control (50–65 °C) and solvent systems tailored for solubility and reaction kinetics.

- Use of continuous flow reactors enhances reproducibility and scalability.

- Advanced purification techniques such as recrystallization and filtration under vacuum improve product purity and yield.

- Catalysts are often recovered and reused to reduce cost and environmental impact.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Catalyst | Temperature (°C) | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| PEG-SO3H catalyzed synthesis | Substituted o-nitrophenols + aldehydes/benzoic acid | PEG-SO3H (2.1 mmol) | 50–65 | Up to 97 | High yield, mild conditions, reusable catalyst | Limited substrate scope |

| Electrophilic cyanation (NCTS) | o-Aminophenols + NCTS + BF3·Et2O + LiHMDS | Lewis acid (BF3·Et2O) | 0–60 | Good | Nonhazardous reagents, good scalability | Requires base, sensitive to stoichiometry |

| Industrial continuous flow | 2-Aminophenol + cyclohexanecarboxylic acid | Metal/ionic liquid catalysts | 50–65 | High | Scalable, efficient, cost-effective | Requires specialized equipment |

Research Findings and Notes

- The PEG-SO3H catalyst system allows simultaneous catalysis and reaction medium function, reducing solvent use and simplifying purification.

- The cyanation method using NCTS is notable for operational simplicity and the use of nontoxic reagents, making it attractive for medicinal chemistry applications.

- Reaction monitoring by TLC and LC-MS is essential for optimizing reaction times and yields.

- The cyclohexyl substituent introduction is typically achieved via reaction with cyclohexanecarboxylic acid derivatives under these catalytic conditions.

- The carboxylic acid group at position 6 is introduced either through functionalized starting materials or by subsequent oxidation reactions.

- Industrial methods focus on maximizing yield and purity while minimizing reaction time and cost, often employing continuous flow technology and catalyst recycling.

Análisis De Reacciones Químicas

Types of Reactions: 2-Cyclohexyl-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The pharmaceutical potential of 2-cyclohexyl-1,3-benzoxazole-6-carboxylic acid is primarily linked to its ability to act as a pharmacological agent. Notably, derivatives of benzoxazole compounds have been investigated for their therapeutic effects against several diseases.

Case Studies

- Anticancer Activity : Research has demonstrated that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving 2-substituted benzoxazoles have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cells .

- Neuroprotective Effects : Benzoxazole derivatives are also being explored for their neuroprotective properties. A study highlighted the potential of these compounds in treating neurodegenerative disorders by modulating neuropeptide binding and reducing oxidative stress .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the benzoxazole moiety enhances its interaction with microbial targets, leading to effective inhibition .

Synthetic Applications

In addition to its biological applications, 2-cyclohexyl-1,3-benzoxazole-6-carboxylic acid serves as an important intermediate in organic synthesis.

Synthesis of Derivatives

The compound can be synthesized using various catalytic methods. For example:

- Catalytic Synthesis : Utilizing poly(ethylene glycol)-bound sulphonic acid as a catalyst has proven effective for synthesizing various benzoxazole derivatives with high yields and efficiency .

- Nanocatalysis : Recent advancements in nanocatalysis have allowed for greener synthesis routes, reducing reaction times and improving yields significantly while maintaining environmental sustainability .

Industrial Applications

The compound's utility extends into industrial applications, particularly in the production of agrochemicals and dyes.

Agrochemical Development

Benzoxazole derivatives are known for their pesticidal activities. Compounds similar to 2-cyclohexyl-1,3-benzoxazole-6-carboxylic acid have been tested for efficacy against agricultural pests, demonstrating effective pest control properties without significant toxicity to non-target organisms .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-Cyclohexyl-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic Acid (Tafamidis)

- Structure : The 2-position is substituted with a 3,5-dichlorophenyl group.

- Activity : Tafamidis is an FDA- and EMA-approved drug for TTR amyloidosis, stabilizing the TTR tetramer by binding to thyroxine pockets. Its dichlorophenyl group enhances hydrophobic interactions and π-stacking, critical for high-affinity binding .

- Advantages : Lacks cyclooxygenase (COX) inhibitory activity, reducing off-target effects compared to early candidates like diflunisal .

- Dosage : Clinically effective at 20 mg/day (neuropathy) and 61 mg/day (cardiomyopathy) .

2-Methyl-1,3-benzoxazole-6-carboxylic Acid (CAS 13452-14-7)

- Structure : A methyl group replaces the cyclohexyl moiety.

- Properties :

- Safety : Classified with hazard warnings (H302, H315) due to irritancy .

2-Mercapto-1,3-benzoxazole-6-carboxylic Acid

- Structure : Features a sulfhydryl (-SH) group at the 2-position.

- Synthesis: Prepared via reaction of methyl-3-amino-4-hydroxybenzoate with carbon disulfide, yielding 75% purity with a melting point of 214°C .

- Reactivity : The thiol group enables facile alkylation (e.g., with ethyl chloroacetate) to form thioether derivatives for further functionalization .

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic Acid (CAS 54903-16-1)

- Structure : Contains a ketone group in the oxazole ring, creating a dihydrobenzoxazole system.

Physicochemical and Pharmacokinetic Properties

Challenges and Opportunities

- Cyclohexyl Derivative : The lack of reported bioactivity data limits its therapeutic validation. Comparative studies with tafamidis are needed to assess TTR binding and metabolic stability.

- Methyl Derivative : While easily synthesized, its irritancy profile restricts direct pharmaceutical use .

- Mercapto and Oxo Derivatives : Underutilized in drug development despite their versatile reactivity.

Actividad Biológica

2-Cyclohexyl-1,3-benzoxazole-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including cytotoxicity, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 231.25 g/mol

- CAS Number : 1181353-33-2

Cytotoxicity

Research indicates that 2-cyclohexyl-1,3-benzoxazole-6-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that this compound can induce apoptosis in breast cancer cell lines such as MCF-7 and A549. The mechanism of action appears to involve the inhibition of DNA topoisomerase activity, which is crucial for DNA replication and cell division .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 25 | Induces apoptosis |

| A549 | 30 | Induces apoptosis |

Antibacterial Activity

2-Cyclohexyl-1,3-benzoxazole-6-carboxylic acid has also been evaluated for its antibacterial properties. It shows promising activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| MRSA | 15 |

| E. coli | 20 |

| Pseudomonas aeruginosa | 25 |

The biological activity of 2-cyclohexyl-1,3-benzoxazole-6-carboxylic acid is believed to stem from its interaction with cellular targets involved in critical pathways:

- Inhibition of DNA Topoisomerases : This leads to disruption in DNA replication and transcription.

- Antimicrobial Activity : The compound interferes with bacterial cell wall synthesis and metabolic processes.

Study on Cancer Cell Lines

A notable study assessed the cytotoxic effects of various benzoxazole derivatives, including 2-cyclohexyl-1,3-benzoxazole-6-carboxylic acid, on human cancer cell lines. The results demonstrated that this compound had a more potent effect compared to other derivatives, particularly in inhibiting the growth of MCF-7 cells .

Antibacterial Evaluation

Another study focused on the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The findings indicated that it was particularly effective against MRSA, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 2-cyclohexyl-1,3-benzoxazole-6-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzoxazole precursors with cyclohexyl moieties. A common approach includes:

Cyclization : Reacting 2-amino-5-cyclohexylphenol with a carboxylic acid derivative (e.g., chloroacetic acid) under acidic conditions to form the benzoxazole core.

Carboxylic Acid Functionalization : Introducing the carboxylic acid group at the 6-position via nitration followed by reduction and oxidation, or direct carboxylation using CO₂ under catalytic conditions.

Characterization should include NMR (¹H/¹³C) to confirm regioselectivity and HPLC (e.g., Supelco® Purospher STAR columns) to verify purity ≥95% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- HPLC : Use reversed-phase columns (C18, 4.6 × 150 mm, 5 µm) with a gradient elution of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min. Monitor UV absorption at 254 nm .

- Spectroscopy : Confirm the benzoxazole ring via FT-IR (C=N stretch ~1620 cm⁻¹) and aromatic protons via ¹H NMR (δ 7.8–8.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion (e.g., [M+H]⁺ at m/z 258.12) .

Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer :

- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Solubility in DMSO: ~10 mg/mL (experimentally determined via saturation assays) .

- Melting Point : Expected range 164–168°C (analogous to cyclohexane derivatives; confirm via differential scanning calorimetry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields during the cyclization step of benzoxazole formation?

- Methodological Answer : Contradictions often arise from reaction conditions. Optimize:

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

Q. How can regioselectivity challenges in introducing substituents to the benzoxazole core be addressed?

- Methodological Answer : Use directing groups or computational modeling:

- Directing Groups : Install a nitro group at the 6-position before cyclization to guide carboxylation.

- DFT Calculations : Predict electrophilic substitution sites using Gaussian software (B3LYP/6-31G* basis set) to optimize synthetic routes .

Q. What strategies improve solubility in aqueous buffers for biological assays without compromising stability?

- Methodological Answer :

- Co-solvents : Use 10% DMSO/PBS (v/v) for initial solubilization.

- Micellar Formulations : Incorporate 0.1% Tween-80 or cyclodextrin derivatives (e.g., HP-β-CD) to enhance bioavailability.

- pH Adjustment : Prepare sodium salts by neutralizing the carboxylic acid with NaOH (0.1 M) for ionized forms .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.